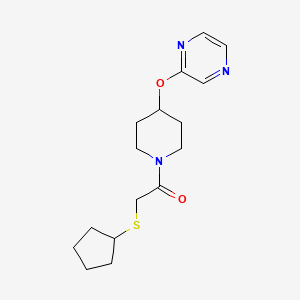

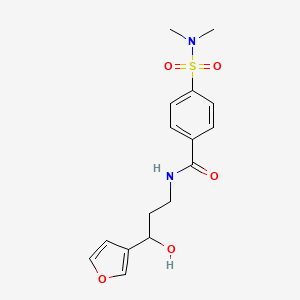

N-(4-乙酰基苯基)-2-甲基-5-(3-硝基苯基)呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

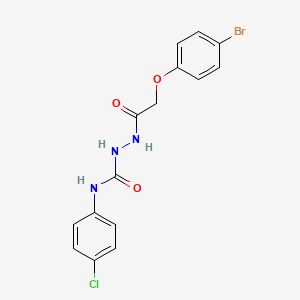

The synthesis of furan-3-carboxamides involves a multi-step process starting with the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan. This is followed by a nucleophilic displacement of the trichloromethyl group or the corresponding carboxylic acid chloride by nitrogen-containing compounds. The synthesis yields a new series of furan-3-carboxamides, which have been characterized for their structure and properties . Another synthesis approach for a related compound, N-(4-bromophenyl)furan-2-carboxamide, starts with the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, yielding high product percentages. This compound is further arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford various analogues in moderate to good yields .

Molecular Structure Analysis

The molecular structure of furan-3-carboxamides is characterized by the presence of a furan ring attached to an amide group. The specific substituents on the phenyl rings and the furan ring itself can significantly influence the biological activity of these compounds. The structure-activity relationship is often investigated using computational methods such as docking studies and molecular dynamics (MD) simulations to understand the interaction between these molecules and biological targets .

Chemical Reactions Analysis

The furan-3-carboxamides undergo nucleophilic substitution reactions during their synthesis. The reactivity of these compounds can be further explored through their interaction with biological targets, as evidenced by their antimicrobial activity. The specific chemical reactions that these compounds undergo in biological systems can be complex and are often the subject of computational studies to predict their behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-3-carboxamides are influenced by their molecular structure. These properties, such as solubility, melting point, and reactivity, are essential for determining the compounds' suitability for drug development. QSAR (Quantitative Structure-Activity Relationship) studies are used to find correlations between physicochemical parameters of the compounds and their biological activity, which helps in predicting the efficacy and safety profile of these molecules .

Antimicrobial Activity

The antimicrobial activity of furan-3-carboxamides has been assessed in vitro against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and algae. Some compounds in this series have shown significant antimicrobial activity, which suggests potential for development as antimicrobial agents. The most effective activity was observed against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, with certain compounds outperforming commercially available drugs .

Case Studies and Applications

While the provided data does not include specific case studies, the antimicrobial activity of these compounds against clinically isolated drug-resistant bacteria indicates their potential application in treating infections caused by these pathogens. The validation of their activity through computational approaches, including docking studies and MD simulations, supports their potential as therapeutic agents .

科学研究应用

化学反应与合成

- 苄叉化合物与氰化钾的研究表明,乙酰丙酮的邻位、间位和对位硝基苄叉衍生物反应生成各种产物,包括喹啉和呋喃的衍生物,突出了相关化合物的多种化学反应和合成可能性 (Sword,1970 年)。

抗菌活性

- N-(4-溴苯基)呋喃-2-甲酰胺及其类似物的合成已证明对临床分离的耐药菌具有体外抗菌活性,包括鲍曼不动杆菌、肺炎克雷伯菌、阴沟肠杆菌和金黄色葡萄球菌,表明其潜在的抗菌应用 (Siddiqa 等人,2022 年)。

- 对 N-杂环基-5-硝基-2-呋喃酰胺和类似化合物的研究表明具有抗菌和抗真菌活性,表明其在抗菌应用中的潜在用途 (Makino,1962 年)。

- 与呋喃化合物相关的席夫碱和氮杂环酮衍生物的研究表明具有有希望的抗氧化和抗菌活性,进一步支持了它们在抗菌研究中的潜力 (Devi 等人,2010 年)。

抗病毒特性

- 呋喃甲酰胺衍生物已被确认为流感 A H5N1 病毒的有效抑制剂,表明其在抗病毒研究中的潜在应用 (Yongshi 等人,2017 年)。

抗原生动物活性

- 合成的 2,5-双(4-胍基苯基)呋喃与呋喃衍生物相关,已显示出抗疟和抗锥虫活性,表明其潜在的抗原生动物应用 (Das 和 Boykin,1977 年)。

神经药理学中的潜力

- 与呋喃衍生物相关的异烟酰腙的席夫碱和 2-氮杂环酮的合成和评估已表现出抗抑郁和促智活性,表明它们在神经药理学中的潜在用途 (Thomas 等人,2016 年)。

属性

IUPAC Name |

N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-12(23)14-6-8-16(9-7-14)21-20(24)18-11-19(27-13(18)2)15-4-3-5-17(10-15)22(25)26/h3-11H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJPYMDZUUNZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)

![N-(3,4a,5,6,7,7a-Hexahydro-2H-cyclopenta[b][1,4]dithiin-5-yl)prop-2-enamide](/img/structure/B3013704.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3013705.png)

![5-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3013709.png)

![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)

![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)